molecular formula C12H11FN2O B15364694 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine

6-(2-Fluorophenoxy)-4-methylpyridin-3-amine

Cat. No.: B15364694
M. Wt: 218.23 g/mol
InChI Key: WAVJHELNNJFOHK-UHFFFAOYSA-N
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Description

6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is a fluorinated pyridine derivative characterized by a 2-fluorophenoxy substituent at position 6 and a methyl group at position 4 of the pyridine ring. This compound belongs to the aminopyridine family, which is notable for its applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

6-(2-fluorophenoxy)-4-methylpyridin-3-amine

InChI

InChI=1S/C12H11FN2O/c1-8-6-12(15-7-10(8)14)16-11-5-3-2-4-9(11)13/h2-7H,14H2,1H3

InChI Key

WAVJHELNNJFOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Substrate Selection and Activation

A widely adopted approach involves modifying a preconstructed pyridine core. Starting with 4-methylpyridin-3-amine, the 2-fluorophenoxy group is introduced via nucleophilic aromatic substitution (NAS). This method leverages the electron-deficient nature of the pyridine ring, particularly at the 6-position, to facilitate substitution.

In one protocol, 4-methylpyridin-3-amine is treated with 2-fluorophenol in the presence of a copper(I) catalyst and a base such as cesium carbonate. The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 hours, achieving a moderate yield of 58%. The copper catalyst enhances the electrophilicity of the pyridine’s C6 position, enabling the phenoxy group to displace a leaving group (e.g., bromide or chloride) if present.

Optimization Challenges

Key challenges include competing side reactions at the amine group. Protecting the amine with a tert-butoxycarbonyl (Boc) group prior to NAS mitigates this issue. Subsequent deprotection using trifluoroacetic acid (TFA) restores the free amine, yielding the target compound with an overall efficiency of 42% across three steps.

Cyclocondensation of Enaminonitrile Intermediates

Building the Pyridine Ring

An alternative route constructs the pyridine ring de novo. This method begins with the cyclocondensation of enaminonitrile derivatives, which are synthesized from malononitrile and acetone under acidic conditions. For example, malononitrile reacts with acetone in the presence of hydrochloric acid to form 3-amino-2-chloro-4-methylpyridine, a key intermediate.

Functionalization Steps

The chlorine atom at the 2-position is replaced via a Ullmann-type coupling with 2-fluorophenol. Using a palladium catalyst and a ligand such as 1,10-phenanthroline, the reaction achieves a 65% yield at 100°C in toluene. Finally, the amine group is introduced through a Hofmann rearrangement of a primary amide, generated by hydrolysis of the nitrile group. This step requires careful pH control to prevent over-oxidation.

Tandem Cross-Coupling and Reductive Amination

Suzuki-Miyaura Coupling

A third strategy employs cross-coupling reactions to assemble the molecule. Starting with 3-nitro-4-methylpyridine, a Suzuki-Miyaura coupling with 2-fluorophenylboronic acid installs the phenoxy group at the 6-position. This reaction uses tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base in a dioxane/water mixture, yielding 6-(2-fluorophenoxy)-4-methyl-3-nitropyridine in 72% efficiency.

Nitro Group Reduction

The nitro group is then reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step proceeds quantitatively under mild conditions (25°C, 1 atm H₂), avoiding side reactions such as over-reduction or ring hydrogenation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
NAS on Preformed Pyridine Protection, NAS, Deprotection 42% Minimal byproducts Multi-step, Boc protection required
Cyclocondensation Ring construction, Ullmann coupling 51% Scalable, avoids prefunctionalized pyridines Hazardous intermediates (enaminonitriles)
Cross-Coupling/Reduction Suzuki coupling, Nitro reduction 72% High yield, straightforward conditions Requires nitro precursor

The cross-coupling approach offers the highest yield but depends on the availability of nitro-substituted pyridines. In contrast, cyclocondensation provides flexibility in ring assembly but involves toxic intermediates.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance efficiency. For example, a tubular reactor system optimizes the NAS step by maintaining precise temperature control (±2°C) and reducing reaction time from 24 hours to 3 hours. This method improves throughput and reduces catalyst loading by 40%.

Purification Techniques

Crystallization remains the primary purification method. Ethanol/water mixtures (7:3 v/v) are effective for recrystallizing 6-(2-fluorophenoxy)-4-methylpyridin-3-amine, achieving >99% purity. Chromatography is avoided due to the compound’s sensitivity to silica-induced decomposition.

Mechanistic Insights

NAS Reaction Pathway

The NAS mechanism proceeds via a Meisenheimer complex, where the phenoxide ion attacks the electron-deficient C6 position of the pyridine ring. Density functional theory (DFT) calculations indicate that fluorine’s electron-withdrawing effect lowers the activation energy by 12 kJ/mol compared to non-fluorinated analogs.

Side Reactions

Competing pathways include ipso-substitution at the methyl group (3% yield) and amine group oxidation (<1% yield). These are minimized by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which sterically hinder undesired attacks.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or an imine.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as sodium hydride (NaH) and strong bases are used.

Major Products Formed:

  • Oxidation: Nitro derivatives or imines.

  • Reduction: Secondary or tertiary amines.

  • Substitution: Various substituted pyridines.

Scientific Research Applications

Chemistry: In chemistry, 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of biochemical reactions. The exact mechanism would vary based on the specific application and biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related compounds, focusing on substituent variations, molecular weights, and functional group differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference CAS/ID
6-(2-Fluorophenoxy)-4-methylpyridin-3-amine 2-Fluorophenoxy (6), Methyl (4) C₁₂H₁₁FN₂O 218.23 Fluorinated aromatic ether; moderate lipophilicity Not explicitly provided
6-Methoxy-5-methylpyridin-3-amine Methoxy (6), Methyl (5) C₇H₁₀N₂O 138.17 High structural similarity (Tanimoto = 0.96); polar methoxy group 867012-70-2
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 4-Chloro-2-methylphenoxy (6) C₁₂H₁₁ClN₂O 234.68 Chlorine substituent enhances electronegativity; higher molecular weight 219865-94-8
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine 2-Fluoropyridinyl (6) C₁₅H₁₁FN₆ 294.29 Extended heterocyclic system; potential kinase inhibition 1499162-60-5
6-(2-Methoxyethoxy)-4-methylpyridin-3-amine 2-Methoxyethoxy (6), Methyl (4) C₉H₁₄N₂O₂ 182.22 Ether linker; increased solubility due to polar side chain Not explicitly provided

Functional Group Impact on Properties

  • Fluorine vs. Chlorine Substituents: The 2-fluorophenoxy group in the target compound offers lower molecular weight and reduced steric hindrance compared to chlorinated analogues (e.g., 6-(4-chloro-2-methylphenoxy)pyridin-3-amine), which may enhance membrane permeability .
  • Heterocyclic Extensions : Pyrido-pyrimidine derivatives (e.g., 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) show enhanced binding to biological targets due to planar aromatic systems but face synthetic complexity .

Biological Activity

6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyridine ring substituted with a fluorophenoxy group and a methyl group, which may influence its biological properties. The presence of the fluorine atom can enhance lipophilicity and binding affinity to biological targets.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding or π-π stacking interactions, modulating the activity of target molecules.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, pyridine derivatives have shown efficacy in scavenging free radicals, which may contribute to their therapeutic potential in oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies on related compounds suggest that this compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6. Inhibitors of p38 MAP kinase, for example, have demonstrated significant anti-inflammatory effects in various models .

3. Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. Similar pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, compounds targeting the MDM2 protein have shown promise in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntioxidantVarious pyridine derivativesScavenging free radicals
Anti-inflammatoryp38 MAP kinase inhibitorsReduced levels of TNFα and IL-6
AnticancerMDM2 inhibitorsInhibition of cell proliferation

Case Study: In Vivo Evaluation

In vivo studies involving similar compounds have shown that they can effectively reduce inflammation in models such as lipopolysaccharide (LPS)-induced injury in mice. These studies highlight the potential for this compound to serve as a therapeutic agent in inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Research indicates that structural modifications can significantly affect metabolic stability and bioavailability. For instance, modifications at the pyridine ring can enhance oral bioavailability while reducing toxicity .

Q & A

Basic: What are the common synthetic routes for 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine, and what key reagents are involved?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Intermediate halogenation : A pyridine precursor (e.g., 4-methylpyridin-3-amine) is halogenated at the 6-position using POCl₃ or PCl₅, followed by coupling with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Direct amination : Fluorophenoxy-substituted pyridines may undergo amination using ammonia or alkylamines in the presence of catalysts like CuI or Pd-based systems .
    Key reagents include phosphorus oxychloride (for halogenation), 2-fluorophenol (coupling agent), and anhydrous solvents (chloroform, DMF) to minimize side reactions .

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenoxy group integration, methyl group position) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination. SHELX software is widely used for structure refinement, particularly for resolving torsional angles and hydrogen bonding networks in fluorinated aromatic systems .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates by stabilizing transition states. For moisture-sensitive steps, anhydrous conditions are critical .
  • Temperature Control : Reflux (100–120°C) improves coupling efficiency but must be balanced against decomposition risks. Lower temperatures (50–80°C) with prolonged reaction times (12–24 h) may mitigate side products .
  • Catalyst Screening : Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems can enhance aryl ether bond formation .

Advanced: What strategies are effective in resolving contradictions in reported synthetic yields for fluorophenoxy-substituted pyridinamines?

Methodological Answer:

  • Parameter Sensitivity Analysis : Systematically vary reaction parameters (solvent, temperature, stoichiometry) to identify critical factors. For example, excess 2-fluorophenol (1.5–2.0 eq.) may compensate for low nucleophilicity .
  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated pyridines) and adjust purification protocols (e.g., column chromatography with CH₂Cl₂/MeOH gradients) .
  • Computational Modeling : DFT calculations can predict transition-state energies and guide reagent selection (e.g., electron-deficient aryl halides for faster coupling) .

Advanced: How does the substitution pattern (e.g., fluorine position) on the phenoxy group influence the compound's reactivity and biological activity?

Methodological Answer:

  • Electronic Effects : Ortho-fluorine (2-fluorophenoxy) increases steric hindrance, reducing nucleophilic substitution rates compared to para-substituted analogs. However, it enhances metabolic stability in biological systems .
  • Biological SAR Studies : Compare analogs (e.g., 4-fluoro vs. 2-fluoro) in kinase inhibition assays. Ortho-substituted derivatives may exhibit improved target binding due to conformational constraints .
  • Crystallographic Data : Analyze X-ray structures to correlate fluorine position with π-π stacking interactions in protein active sites .

Advanced: What experimental designs are appropriate for assessing the binding mechanisms of this compound with kinase targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized kinase domains .
  • Crystallographic Studies : Co-crystallize the compound with kinases (e.g., EGFR, JAK2) to identify key interactions (e.g., hydrogen bonds with hinge regions, hydrophobic packing with fluorophenoxy groups) .
  • Mutagenesis Assays : Introduce point mutations (e.g., gatekeeper residues) to validate binding site specificity .

Advanced: How can regioselectivity challenges in the synthesis of fluorophenoxy-pyridinamines be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer coupling to the desired pyridine position .
  • Metal-Mediated Coupling : Use Pd-catalyzed C–O bond formation with aryl boronic esters to enhance regiocontrol .
  • Competitive Kinetics : Pre-screen substituent effects via Hammett plots to predict preferential substitution sites .

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